![molecular formula C17H13NO3 B11843143 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- CAS No. 100845-17-8](/img/structure/B11843143.png)
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a hydroxy group and a phenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- typically involves the reaction of 1,4-naphthoquinone with appropriate reagents to introduce the hydroxy and phenylmethylamino groups. One common method involves the use of benzylamine as a reagent under controlled conditions to achieve the desired substitution on the naphthoquinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The phenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Similar structure but with a methyl group instead of a phenylmethylamino group.
1,4-Naphthalenedione, 2-hydroxy-: Lacks the phenylmethylamino group, making it less complex.
1,4-Naphthalenedione, 2-[ethyl(phenylmethyl)amino]-3-(1-pyrrolidinyl)-: Contains additional substituents, making it more complex.
Uniqueness
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- is unique due to the presence of both hydroxy and phenylmethylamino groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.
This detailed article provides a comprehensive overview of 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- and its significance in various fields
Propriétés
Numéro CAS |
100845-17-8 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-(benzylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO3/c19-15-12-8-4-5-9-13(12)16(20)17(21)14(15)18-10-11-6-2-1-3-7-11/h1-9,18-19H,10H2 |
Clé InChI |
YATJEQAQJUUXES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)

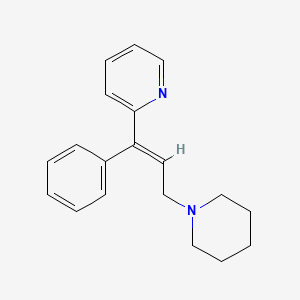
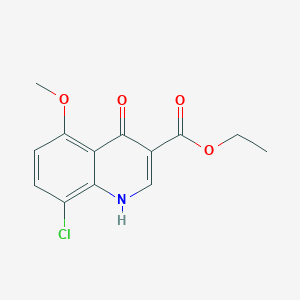

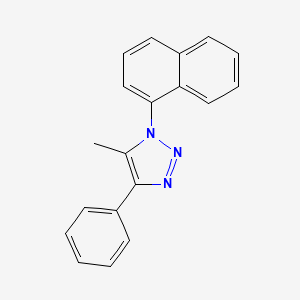
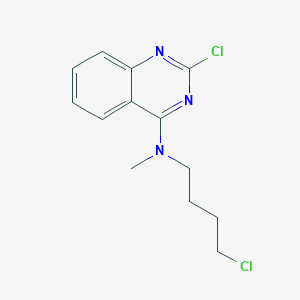
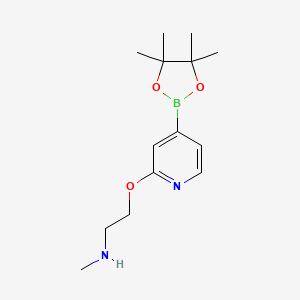

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)



